molecular formula C19H19NO3 B11416672 N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11416672
M. Wt: 309.4 g/mol
InChI Key: VCSMFHVNBURXIU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzofuran ring, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via alkylation reactions using appropriate methoxybenzyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran amines.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(4-methoxybenzyl)-2-(5-methylbenzofuran-3-yl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of the methoxybenzyl, methyl, and benzofuran groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO3/c1-13-3-8-18-17(9-13)15(12-23-18)10-19(21)20-11-14-4-6-16(22-2)7-5-14/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

VCSMFHVNBURXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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